molecular formula C13H12ClN3O3 B14926532 2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester

2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester

Cat. No.: B14926532
M. Wt: 293.70 g/mol
InChI Key: WSSVDNIGRRWPOD-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroaniline group, an oxoethyl group, and a pyrazole carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN3O3/c1-17-11(6-7-15-17)13(19)20-8-12(18)16-10-5-3-2-4-9(10)14/h2-7H,8H2,1H3,(H,16,18)

InChI Key

WSSVDNIGRRWPOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2Cl

solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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